N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-27-17-5-3-2-4-16(17)19(26)22-11-10-15-12-28-20-23-18(24-25(15)20)13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNCKEGKAYYUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide is a complex compound that interacts with multiple targets. Similar compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects.
Mode of Action
It is likely that the compound interacts with its targets through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The presence of the thiazole ring and the triazole ring in the compound may play a significant role in these interactions.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Compounds with the thiazolo[3,2-b][1,2,4]triazole structure have demonstrated potent anticancer properties. Studies show efficacy against various cancer cell lines through mechanisms such as:
- Apoptosis induction
- Cell cycle arrest
For instance, derivatives similar to this compound have been tested against human cancer cell lines with promising results in inhibiting cell proliferation .
Antimicrobial Properties
The compound has exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives are also noted for their antifungal properties. Recent reviews highlight their effectiveness against resistant fungal strains, making them candidates for further development in antifungal therapies .
Structure-Activity Relationship (SAR)
The biological activity of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide is influenced by:
- Substituents on the Phenyl Ring : Electron-withdrawing groups like chlorine enhance lipophilicity and biological interaction.
- Heterocyclic Framework : The thiazole and triazole rings contribute to the compound's ability to interact with various biological targets.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study published in Pharmaceutical Research highlighted the synthesis of various thiazolo[3,2-b][1,2,4]triazole derivatives and their anticancer activities against different cancer cell lines .
- Another research article focused on the antimicrobial efficacy of thiazolo derivatives against resistant bacterial strains, emphasizing their potential as new therapeutic agents .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations:
- Substituent Position : The target compound’s 2-methoxybenzamide group (ortho-substituted) contrasts with the para-methoxy group in and compound 8b (). Ortho substitution may sterically hinder rotation, affecting binding interactions compared to para-substituted analogs .
- Halogen Effects : Replacing 4-Cl (target) with 4-F () introduces differences in electronegativity and lipophilicity. Chlorine’s larger atomic radius and lower electronegativity may enhance π-stacking interactions compared to fluorine .
- Amide vs. Ethanone Linkage: The target’s benzamide group differs from the ethanone moiety in compound 8a ().
Key Observations:
- Substituent Impact on Yield : Electron-donating groups (e.g., 4-MeO in 8b) improve cyclization efficiency (85% yield), whereas bulky groups (e.g., CF3 in 7b) reduce yields (21%) .
- Tautomeric Stability : confirms that triazole-thiones [7–9] exist predominantly in the thione form, critical for reactivity in subsequent S-alkylation steps .
Spectroscopic and Physical Properties
Table 3: Spectral and Physical Data
Key Observations:
- IR Confirmation : Absence of νC=O in triazole-thiones [7–9] () confirms cyclization, aligning with the target compound’s expected lack of carbonyl bands outside the amide group .
- Methoxy Group Effects : The 2-methoxy group in the target compound may deshield adjacent protons, causing downfield shifts in NMR compared to para-substituted analogs .
Q & A
Basic: What are the critical structural features of this compound, and how do they influence synthetic strategies?
Answer:
The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl group and a 2-methoxybenzamide moiety connected via an ethyl chain. Key synthetic challenges include:
- Cyclocondensation : Formation of the thiazolo-triazole ring requires precise temperature control (e.g., reflux in ethanol with glacial acetic acid) to avoid side reactions .
- Amide Coupling : The benzamide group is introduced via nucleophilic acyl substitution, often using activated esters or coupling agents like EDCI/HOBt.
- Halogen Sensitivity : The 4-chlorophenyl group may necessitate inert atmospheres to prevent dehalogenation during synthesis .
Basic: Which spectroscopic and crystallographic methods are essential for structural validation?
Answer:
- NMR Spectroscopy :
- 1H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons from the chlorophenyl and benzamide groups show splitting patterns (e.g., doublets for para-substituted chlorophenyl at δ 7.2–7.5 ppm) .
- 13C NMR : Carbonyl (C=O) signals near δ 165–170 ppm confirm the benzamide linkage .
- X-ray Crystallography : Resolves ambiguities in the thiazolo-triazole core geometry. demonstrates centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds, critical for confirming molecular packing .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
Advanced: How can researchers optimize reaction yields while minimizing by-products in multi-step syntheses?
Answer:
- Stepwise Monitoring : Use TLC or HPLC to track intermediate purity (e.g., highlights TLC for monitoring benzaldehyde condensation) .
- Catalyst Screening : Pd/C or Ni catalysts may enhance coupling efficiency for the ethyl linker. notes that catalytic hydrogenation reduces nitro intermediates with >90% yield .
- Temperature Gradients : Slow heating during cyclocondensation (e.g., 60°C → 110°C over 2 hours) prevents decomposition of heat-sensitive intermediates .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Bioassay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v). ’s trifluoromethyl analog study emphasizes solvent effects on IC50 variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies. For example, demethylation of the methoxy group could enhance activity .
- Comparative SAR Tables : Tabulate analogs with substituent variations (e.g., ’s comparison of chloro vs. fluoro derivatives) to isolate structural determinants of activity .
Advanced: How can in silico modeling guide target identification for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against enzymes like cytochrome P450 or kinase domains. The thiazolo-triazole core’s electron-rich regions may bind ATP pockets, similar to ’s trifluoromethyl interactions .
- Pharmacophore Mapping : Identify hydrogen bond acceptors (triazole N) and hydrophobic regions (chlorophenyl) as critical motifs. ’s PubChem data provides a structural basis for virtual screening .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability with predicted targets, validating docking results .
Advanced: How should researchers design stability studies under varying pH and temperature conditions?
Answer:
- Forced Degradation :
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; ’s catalog data suggests desiccated storage at -20°C for long-term stability .
Advanced: What methodologies enable comparative analysis of analogs for structure-activity relationships (SAR)?
Answer:
- Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents using methods in .
- Biological Testing : Use standardized assays (e.g., MIC for antimicrobial activity; IC50 in cancer cell lines). ’s comparative table links chloro-substitution to enhanced antibacterial activity .
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with bioactivity .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
- X-ray Diffraction : Resolve torsional angles between the thiazolo-triazole and benzamide groups. ’s structure reveals a dihedral angle of 85.2° between rings, confirming non-planarity .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts contributing to crystal packing) using software like CrystalExplorer .
Advanced: What are the best practices for scaling up synthesis without compromising purity?
Answer:
- Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic steps (e.g., triazole ring formation) .
- Recrystallization Optimization : Use methanol/water mixtures (8:2 v/v) for high recovery (>85%) and purity (>99%), as shown in .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: How can researchers address solubility challenges in biological assays?
Answer:
- Co-solvent Systems : Use PEG-400/water (20% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, as demonstrated in ’s quinazoline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
